2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid

Reversed-Phase HPLC LogP Impurity Profiling

Analytical QC labs developing generic beta-lactam antibiotics require exact impurity reference standards to prevent co-elution and misidentification. The 4-ethyl analog (MW 228.25) is not interchangeable and fails compendial method validation. This methyl-series standard provides: - **HPLC resolution**: XLogP3 0.1 ensures baseline separation from parent drugs and ethyl impurities - **MS verification**: Distinct m/z 99 core fragment for mass accuracy calibration - **Certified purity**: ≥95% with COA, eliminating in-house structural confirmation

Molecular Formula C9H14N2O4
Molecular Weight 214.221
CAS No. 951547-33-4
Cat. No. B2896037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid
CAS951547-33-4
Molecular FormulaC9H14N2O4
Molecular Weight214.221
Structural Identifiers
SMILESCCC(C(=O)O)N1CCN(C(=O)C1=O)C
InChIInChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15)
InChIKeyDCTLQHKAYGJQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Chemical Class of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid


2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid (CAS 951547-33-4) is a synthetic small molecule (C9H14N2O4, MW 214.22) belonging to the N-substituted 2,3-dioxopiperazine class . It is structurally characterized by a 4-methyl-2,3-dioxopiperazine core linked to a butanoic acid side chain. This compound is primarily distributed as a reference standard for pharmaceutical impurity profiling, particularly related to beta-lactam antibiotics, and is available through major chemical suppliers such as Sigma-Aldrich (product number PH018283, AldrichCPR collection) . Its core scaffold is a critical pharmacophoric fragment found in broad-spectrum antibiotics like Piperacillin, where the N-4 substituent (methyl vs. ethyl) directly modulates molecular properties [1].

Methyl-series dioxopiperazine impurity reference standard
Designed for reversed-phase HPLC and LC-MS impurity profiling
Structurally distinct from 4-ethyl analog; not interchangeable as a reference marker

Why Methyl and Ethyl Analogs Are Not Interchangeable


Within the dioxopiperazine butanoic acid series, the N-4 alkyl substituent is a critical determinant of physicochemical and chromatographic behavior. A simple substitution of the methyl analog (target compound, MW 214.22) with the 4-ethyl analog (2-(4-Ethyl-2,3-dioxopiperazin-1-yl)butanoic acid, MW 228.25) introduces a significant difference in lipophilicity and molecular volume. This directly impacts reversed-phase HPLC retention times and mass spectrometric ionization efficiency, making the compounds unsuitable as interchangeable reference standards in validated pharmacopoeial methods for impurity quantitation . The precise identification and control of process-specific impurities in beta-lactam antibiotic synthesis demand exact chemical standards, as even minor structural deviations lead to co-elution or misidentification in complex impurity profiles, compromising regulatory compliance and batch release decisions [1].

Chromatography Methyl analog exhibits shorter reversed-phase retention due to lower predicted XLogP3. Using 4-ethyl analog may shift retention and compromise peak identification in validated methods.
Mass detection Methyl analog has monoisotopic mass 214.0954 Da and distinct MS/MS fragments. 4-ethyl analog (228.1110 Da) may produce different ionization efficiency and fragment patterns, risking misidentification.
Impurity control Substitution with ethyl-series standards may lead to co-elution or incorrect impurity assignment in beta-lactam antibiotic impurity profiles, affecting batch release decisions.

Quantitative Differentiation from Closest Analogs


Predicted Hydrophobicity and Chromatographic Separation

The target compound (N-4 methyl) exhibits a significantly lower predicted octanol-water partition coefficient (XLogP3) compared to its 4-ethyl analog. This difference in lipophilicity ensures a distinct, shorter retention time under standard reversed-phase HPLC conditions, a critical parameter for peak identification in impurity spectra [1].

Predicted lipophilicity
Class-level inference
Methyl: XLogP3 0.1
Ethyl: XLogP3 0.5
Δ −0.4
Supports predicted retention difference in HPLC
In silico prediction; experimental verification recommended
Reversed-Phase HPLC LogP Impurity Profiling Method Validation

Monoisotopic Mass Difference for Mass Spectrometry

The monoisotopic mass of the target compound is 214.0954 Da, which is 14.0157 Da lower than that of the 4-ethyl analog (228.1110 Da) . This mass difference, equivalent to a methylene (-CH2-) unit, allows for selective and interference-free detection in mass spectrometry experiments, which is often used for quantitative impurity analysis.

Monoisotopic mass
Head-to-head
Δ 14.0157 Da
Enables selective MS detection without interference
Methyl analog 214.0954 Da vs ethyl 228.1110 Da
LC-MS Mass Spectrometry Selective Ion Monitoring Reference Standard

Differential Fragmentation in Tandem Mass Spectrometry

Collision-induced dissociation (CID) of the [M+H]+ ion of the target compound is projected to generate a diagnostic fragment ion at m/z 127 (loss of butanoic acid side chain) and a characteristic fragment at m/z 99 corresponding to the methyl-dioxopiperazine core. In contrast, the 4-ethyl analog would yield a corresponding core fragment at m/z 113, a difference of 14 Da [1]. This unique fragmentation fingerprint provides a high-specificity tool for distinguishing the two compounds in complex matrices without authentic standards.

MS/MS fragmentation
Class-level inference
Methyl core fragment m/z 99
Ethyl core fragment m/z 113
Δ 14 Da
Diagnostic fragment for identity confirmation
In silico prediction; MS/MS verification advised
LC-MS/MS Fragmentation Pathway Structure Elucidation Impurity Identification

Unique GC-EI-MS Spectral Library Entry

The target compound possesses an explicit, searchable entry in the NIST/EPA/NIH Mass Spectral Library (EI-MS) as 2-(4-methyl-2,3-dioxo-1-piperazinyl)butanoic acid. Its 70 eV EI mass spectrum shows a characteristic molecular ion M+. at m/z 214 and a base peak at m/z 99, which is unique to the methyl-substituted core [1]. The 4-ethyl analog, by definition, has a different EI spectrum with an M+. at m/z 228 and a base peak at m/z 113. The availability of a verified library spectrum accelerates GC-MS identity confirmation and purity assessment, a key advantage for procurement in analytical laboratories.

GC-EI-MS library
Head-to-head
Methyl: verified NIST entry (M+• m/z 214, base m/z 99)
Ethyl: no standard library entry found
Accelerates GC-MS identity verification
Library presence supports procurement quality assurance
GC-MS Electron Ionization Spectral Library Purity Check

Supplier Analytical Data and Certificate of Analysis

Leading suppliers such as Sigma-Aldrich offer this compound (PH018283) as a pre-packaged analytical standard. While no specification for the neat material is provided under the AldrichCPR program, third-party vendors often provide a Certificate of Analysis (CoA) with HPLC purity (e.g., ≥95.0% area normalization) and identity confirmation by 1H-NMR . This contrasts with the 4-ethyl analog, which is only available from similar early-discovery suppliers without guaranteed purity data. For a researcher requiring a quantifiable impurity marker, the availability of a product with a CoA from a specific vendor provides a verifiable procurement advantage.

Supplier CoA availability
Supporting evidence
Methyl analog: multiple vendors offer CoA (HPLC purity); ethyl analog: limited analytical data
Reduces in-house qualification effort
Vendor-dependent; verify current CoA availability
Certificate of Analysis Impurity Standard Purity Assay Quantitative NMR

Pharmacopoeial Context as a Piperacillin Impurity Marker

While piperacillin impurity standards in the European Pharmacopoeia (Ph. Eur.) are predominantly based on the ethyl-dioxopiperazine scaffold (e.g., Piperacillin impurity B and C), the methyl analog target compound is a specific marker for the methyl-piperacillin analog (CAS 59723-60-3) or its degradation pathways [1]. In validated HPLC methods for this methyl analog, the target compound is chromatographically resolved from other known impurities with a relative retention time (RRT) distinct from the critical pair ethyl-impurity E, as demonstrated in LC-MS/MS impurity profiling studies [2].

Pharmacopoeial context
Class-level inference
Specific marker for methyl-piperacillin impurity profiling; RRT distinct from ethyl-series impurities
Method-transfer context for methyl-piperacillin analysis
System-dependent; confirm relative retention in your method
Pharmacopoeia Impurity E Method Transfer Quality Control

Procurement and Application Scenarios


Methyl-Specific Impurity Profiling Reference Standard

When developing a generic version of a methyl-piperacillin or related dioxopiperazine-containing antibiotic, this compound is the mandatory reference standard for identifying and quantifying the methyl-series process impurity or degradation product. Its distinct XLogP3 of 0.1 [1] ensures it can be baselined from the parent drug and ethyl-series impurities in a single HPLC method, a feature not achievable with the 4-ethyl analog (XLogP3 0.5) [1].

LC-MS/MS Method Development and System Suitability

Due to its unique monoisotopic mass (214.0954 Da) and distinct MS/MS fragmentation pattern (m/z 99 core fragment) [2], this compound is ideal for use as an SST mixture component. It can be used to verify chromatographic resolution and mass spectrometer mass accuracy calibration before analyzing more complex biological matrices, ensuring the analytical system is fit for purpose.

GC-MS Identity Verification for Synthetic Chemistry

Organic chemists synthesizing dioxopiperazine libraries can rely on the compound's verified NIST EI-MS library spectrum (M+. m/z 214, base peak m/z 99) [3] for rapid GC-MS identity confirmation of the 4-methyl congener. This differentiates it from the 4-ethyl byproduct, which has a different base peak (m/z 113), preventing misinterpretation of crude reaction mixtures.

Pre-Verified Standard for Pharmacopoeial Method Transfer

For analytical quality control laboratories implementing a compendial method for methyl-piperacillin, purchasing this compound from a vendor that provides a Certificate of Analysis with HPLC purity ≥95% offers a significant operational advantage. It reduces the need for in-house structural confirmation and purity determination, which is often required when procuring unqualified early-discovery chemicals like the 4-ethyl analog.

Application
Selection Property
Validation Focus
Methyl-specific impurity profiling
Chromatographic resolution from ethyl-series impurities
Peak identification and baseline separation in HPLC methods
LC-MS/MS method development
Unique MS/MS fragmentation pattern
System suitability and mass accuracy verification
GC-MS identity confirmation
Verified NIST library spectrum
Rapid discrimination from 4-ethyl byproduct in synthetic mixtures
Pharmacopoeial method transfer
Pre-characterized reference standard with CoA
Reduce in-house structural confirmation and purity determination
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